7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
Description
7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a coumarin-based hybrid molecule featuring a 1,3,4-oxadiazole ring substituted with a thiophene moiety at position 5 and a diethylamino group at position 7 of the coumarin scaffold. Coumarin derivatives are widely studied for their luminescent properties and biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects . The incorporation of the 1,3,4-oxadiazole ring enhances structural rigidity and modulates electronic properties, while the thiophene substituent may influence π-conjugation and binding affinity. The diethylamino group likely improves solubility and alters electronic distribution within the coumarin system.
Properties
IUPAC Name |
7-(diethylamino)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)17-20-21-18(25-17)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUCDASOSIPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one is a synthetic compound that combines structural elements from chromenes and oxadiazoles. Its unique chemical structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity is often quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit cell growth by 50%.
The compound's activity is notably higher than that of several standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.
The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:
- Induction of Apoptosis : Studies suggest that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The presence of the thiophene and oxadiazole moieties may enhance interaction with cellular targets involved in proliferation signaling pathways.
- DNA Interaction : Preliminary data indicate that the compound may bind to DNA, disrupting replication and transcription processes.
Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of chromen-2-one compounds revealed that those containing thiophene and oxadiazole substituents exhibited enhanced cytotoxicity against gastric cancer cells. The compound showed an IC50 value comparable to established chemotherapeutics, suggesting it could be a promising candidate for further development.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship indicated that modifications to the thiophene ring significantly affect biological activity. Substituents on the thiophene moiety were found to enhance cytotoxicity, with specific electron-withdrawing groups increasing potency against cancer cell lines.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and physicochemical data of the target compound with similar coumarin-oxadiazole hybrids and related derivatives:
Notes:
Spectral and Analytical Data Comparison
- IR Spectroscopy :
- NMR: Diethylamino protons in the target compound would resonate at δ ~3.3–3.5 ppm (cf. δ 3.79 ppm for OCH3 in 5c) . Thiophene protons typically appear at δ ~6.8–7.5 ppm, similar to aromatic signals in 5c .
Preparation Methods
Knoevenagel Condensation for 3-Formylcoumarin
The Knoevenagel condensation between 7-diethylaminosalicylaldehyde and diethyl malonate in ethanol under catalytic conditions (piperidine/acetic acid) yields 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde. This method achieves yields of 85–92% under reflux conditions (Scheme 1):
$$
\text{7-Diethylaminosalicylaldehyde} + \text{Diethyl malonate} \xrightarrow[\text{EtOH, Δ}]{\text{piperidine/AcOH}} \text{7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde}
$$
Key parameters include solvent choice (ethanol or water), catalyst loading (10–20 mol%), and reaction time (4–7 hours). Ultrasonic irradiation reduces reaction time to 40 minutes with comparable yields.
Vilsmeier-Haack Formylation
Alternative routes employ the Vilsmeier-Haack reaction to introduce the formyl group at position 3. Treatment of 7-diethylamino-2H-chromen-2-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50–60°C generates the 3-carbaldehyde derivative. This method requires strict anhydrous conditions and yields 89% after recrystallization from methanol.
Synthesis of the 5-Thiophen-2-yl-1,3,4-Oxadiazole Moiety
The oxadiazole-thiophene fragment is synthesized independently and later conjugated to the coumarin core.
Hydrazide Formation
2-Thiophenecarboxylic acid hydrazide is prepared by refluxing thiophene-2-carboxylic acid methyl ester with hydrazine hydrate in ethanol. The hydrazide intermediate is critical for subsequent cyclization.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with acetic anhydride to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. Reaction conditions involve refluxing in acetic anhydride for 2–4 hours, yielding 70–78% of the oxadiazole product.
$$
\text{2-Thiophenecarboxylic acid hydrazide} \xrightarrow[\text{Acetic anhydride, Δ}]{} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine}
$$
IR spectroscopy confirms cyclization via disappearance of the carbonyl stretch (1640 cm⁻¹) and emergence of oxadiazole C=N absorption (1600 cm⁻¹).
Conjugation of Coumarin and Oxadiazole-Thiophene
The final step involves coupling the 3-formylcoumarin with the oxadiazole-thiophene amine.
Schiff Base Formation
Condensation of 7-diethylamino-2-oxo-2H-chromene-3-carbaldehyde and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane with triethylamine yields the Schiff base intermediate. The reaction proceeds at room temperature under nitrogen, with acetic anhydride facilitating imine formation.
Cyclocondensation and Oxidation
The Schiff base undergoes cyclocondensation in acetic anhydride under reflux to form the title compound. Catalytic amounts of iodine or selenium dioxide may enhance oxidation efficiency, achieving yields of 65–72%. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the pure product.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, coumarin H-4), 7.38 (d, 1H, thiophene H-5), 3.42 (q, 4H, N(CH₂CH₃)₂), 1.25 (t, 6H, N(CH₂CH₃)₂).
- IR : ν 1715 cm⁻¹ (coumarin C=O), 1605 cm⁻¹ (oxadiazole C=N).
- XRD : Triclinic crystal system (space group P‾1) with unit cell parameters a = 9.4256 Å, b = 10.1906 Å, c = 11.6539 Å.
Optimization Data
| Parameter | Knoevenagel | Vilsmeier-Haack | Oxadiazole Cyclization |
|---|---|---|---|
| Yield (%) | 85–92 | 89 | 70–78 |
| Temperature (°C) | 80 | 50–60 | 120 |
| Reaction Time (hours) | 4–7 | 12 | 2–4 |
| Catalyst | Piperidine | POCl₃/DMF | Acetic anhydride |
Challenges and Alternatives
Byproduct Formation
Schiff base hydrolysis during cyclocondensation may produce undesired intermediates. Stabilizing the imine through low-temperature reactions or using molecular sieves improves yields.
Green Chemistry Approaches
Recent advances propose microwave-assisted synthesis for the coumarin core, reducing time from 7 hours to 40 minutes. Solvent-free Pechmann reactions with meglumine sulfate catalysts also show promise, achieving 93% yields under microwave conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
